molecular formula C24H14Cl4O6 B10889248 Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate

Cat. No.: B10889248
M. Wt: 540.2 g/mol
InChI Key: CCHVNIOGSKUEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C24H14Cl4O6. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 3,4-dichlorophenyl groups attached to a benzene-1,4-dicarboxylate core through oxoethyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-(3,4-dichlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is unique due to the presence of 3,4-dichlorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C24H14Cl4O6

Molecular Weight

540.2 g/mol

IUPAC Name

bis[2-(3,4-dichlorophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H14Cl4O6/c25-17-7-5-15(9-19(17)27)21(29)11-33-23(31)13-1-2-14(4-3-13)24(32)34-12-22(30)16-6-8-18(26)20(28)10-16/h1-10H,11-12H2

InChI Key

CCHVNIOGSKUEBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.